molecular formula C17H15N5 B11045405 5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

Cat. No.: B11045405
M. Wt: 289.33 g/mol
InChI Key: OSNRIFRBADMEOT-UHFFFAOYSA-N
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Description

5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to an isoquinoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE is unique due to its specific structural features, which include the fusion of a triazole ring with an isoquinoline moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

5-anilino-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile

InChI

InChI=1S/C17H15N5/c18-10-15-13-8-4-5-9-14(13)17-21-19-11-22(17)16(15)20-12-6-2-1-3-7-12/h1-3,6-7,11,20H,4-5,8-9H2

InChI Key

OSNRIFRBADMEOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N3C2=NN=C3)NC4=CC=CC=C4)C#N

Origin of Product

United States

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